Cas no 148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)

148927-60-0 structure
Nome del prodotto:1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)-,(2S)-
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]m...
- Butanamide,2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-
- L-368,899 HYDROCHLORIDE
- L-368,899 hydrochloride,(2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- (2S)-2-AMino-N-[(1S,2S,4R)-7,7-diMethyl-1-[[[4-(2-Methylphenyl)-1-piperazinyl]sulfonyl]Methyl]bicyclo[2.2.1]hept-2-yl]-4-(Methylsulfonyl)butanaMide
- selective oxytocin receptor antagonist
- (2S)-2-amino-N-[(1R,3S,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- L 368899
- Q6456062
- (2S)-2-amino-N-[(1R,4S)-7,7-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-3-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- 2-Amino-N-(7,7-dimethyl-1-{[4-(2-methylphenyl)piperazine-1-sulfonyl]methyl}bicyclo[2.2.1]heptan-2-yl)-4-(methanesulfonyl)butanimidic acid
- (2S)-2-Amino-N-[(1S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[
- L 368,899
- L 368,899|L 368899|L-368899
- L-368,899
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicycl
- ER33G946JT
- 1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine
- (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsu
- 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2,2,1]heptan-1(S)-yl)methylsulfonyl)-4-(2-methylphenyl)piperazine hydrochloride
- NCGC00485193-01
- CS-0003693
- DTXSID80933504
- 148927-60-0
- Butanamide, 2-amino-N-(7,7-dimethyl-1-(((4-(2-methylphenyl)-1-piperazinyl)sulfonyl)methyl)bicyclo(2.2.1)hept-2-yl)-4-(methylsulfonyl)-, (1S-(1alpha,2alpha(R*),4beta))-
- L-368899 free base
- UNII-ER33G946JT
- BDBM50326719
- L-368,899Hydrochloride
- (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide
- CHEMBL1253853
- GTPL2249
- HY-15008
- SCHEMBL17423276
- (2S)-2-amino-N-[(1S,4R,6S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-6-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide
- (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-({[4-(2-methylphenyl)-1-piperazinyl]sulfonyl}methyl)bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide
- BUTANAMIDE, 2-AMINO-N-((1S,2S,4R)-7,7-DIMETHYL-1-(((4-(2-METHYLPHENYL)-1-PIPERAZINYL)SULFONYL)METHYL)BICYCLO(2.2.1)HEPT-2-YL)-4-(METHYLSULFONYL)-, (2S)-
- AKOS040746043
- Q27895360
- L-368899
-
- Inchi: 1S/C26H42N4O5S2/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31)/t20-,21+,23+,26-/m1/s1
- Chiave InChI: MWIASLNTAGRGGA-ZJPWWDJASA-N
- Sorrisi: S(C([H])([H])[C@]12C([H])([H])C([H])([H])[C@]([H])(C([H])([H])[C@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])S(C([H])([H])[H])(=O)=O)N([H])[H])=O)C2(C([H])([H])[H])C([H])([H])[H])(N1C([H])([H])C([H])([H])N(C2=C([H])C([H])=C([H])C([H])=C2C([H])([H])[H])C([H])([H])C1([H])[H])(=O)=O
Proprietà calcolate
- Massa esatta: 590.23600
- Massa monoisotopica: 554.25966280g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 37
- Conta legami ruotabili: 9
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.1
- Superficie polare topologica: 147
Proprietà sperimentali
- PSA: 146.64000
- LogP: 5.57760
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-1mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 1mg |
¥1152.00 | 2023-09-09 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1,098.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10 mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2,369.00 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037-1mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 1mg |
¥1098.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204037A-10mg |
L-368,899 hydrochloride, |
148927-60-0 | >97% | 10mg |
¥2369.00 | 2023-09-05 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17482-10mg |
L-368,899 hydrochloride |
148927-60-0 | 98% | 10mg |
¥2484.00 | 2023-09-09 |
1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine Letteratura correlata
-
1. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
148927-60-0 (1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine) Prodotti correlati
- 159634-54-5(Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-)
- 148927-60-0(1-(((7,7-Dimethyl-2-(2-amino-4-(methylsulfonyl)butyramido)bicyclo(2.2.1)heptan-1-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine)
- 138566-17-3(1-((3AS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methano-benzocisothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone)
- 126370-66-9(6H-Pyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8(2H,7H)-dione,hexahydro-2-methyl-7-(phenylmethyl)-, 5,5-dioxide, [7S-(7R*,12aS*)]- (9CI))
- 740873-06-7(Naluzotan)
- 61337-04-0(Benzamide,N-[[4-[[(7,7-dimethylbicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-1-piperazinyl]methyl]-)
- 6397-63-3(Benzoic acid,1-benzoyl-2-[2-(2-chlorophenyl)-2-oxoethylidene]hydrazide)
- 159634-47-6(Ibutamoren)
- 128947-19-3(N-Propionyl-(2S)-bornane-10,2-sultam)
- 60199-62-4(Ethanediamide, N-(butylsulfonyl)-N'-(4-methylphenyl)-)
Fornitori consigliati
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

pengshengyue
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
